molecular formula C19H37N3O4 B183450 bis(1,1-diMethylethyl) 1,5,9-triazacyclododecane-1,5-dicarboxylate CAS No. 174192-40-6

bis(1,1-diMethylethyl) 1,5,9-triazacyclododecane-1,5-dicarboxylate

Cat. No. B183450
M. Wt: 371.5 g/mol
InChI Key: VQZOHTBLIFUGSM-UHFFFAOYSA-N
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Description

Bis(1,1-diMethylethyl) 1,5,9-triazacyclododecane-1,5-dicarboxylate, also known as BDT, is a chemical compound that belongs to the family of macrocyclic ligands. It has been extensively studied in the field of coordination chemistry due to its ability to form stable complexes with metal ions.

Scientific Research Applications

Biochemical Properties and Antineoplastic Features

  • Study 1 : Research into derivatives of bis(1,1-diMethylethyl) 1,5,9-triazacyclododecane-1,5-dicarboxylate shows potential in the development of antineoplastic agents. N,N'-Bis[(3-hydroxy-4-pyron-2-yl)methyl]-N,N'-dimethylethylendiamine and 4,10-bis[(3-hydroxy-4-pyron-2-yl)methyl]-1,7-dimethyl-1,4,7,10-tetraazacyclododecane were synthesized and characterized, with studies indicating their ability to alter chromatin structure and induce covalent binding of genomic DNA with proteins. This suggests a role in antiproliferative activities (Amatori et al., 2012).

Applications in Organometallic Chemistry

  • Study 2 : In organometallic chemistry, derivatives of bis(1,1-diMethylethyl) compounds have been used to create complexes with strong bidentate Lewis acids. These acids, derived from 2,2‘-(1,3-butadiyne-1,4-diyl)bis[6-(1,1-dimethylethyl)-4-methylphenol], exhibit potential for forming crystalline adducts and have implications in molecular recognition and binding studies (Saied et al., 1998).

Ligand Synthesis and Catalysis

  • Study 3 : The compound has been instrumental in the synthesis of complex ligands. For example, the synthesis of 1,2-bis(1,5,9-triazacyclododecyl)ethane provided insights into bis(alkylating) reagents and their intermolecular pathways, which are crucial for creating specific molecular structures for catalysis and other applications (Medina-Molner et al., 2007).

Anion Binding and Fluorescence Studies

  • Study 4 : Derivatives of bis(1,1-diMethylethyl) have been used in the study of anion binding. A macrocyclic ligand, with a structure related to bis(1,1-diMethylethyl) 1,5,9-triazacyclododecane-1,5-dicarboxylate, exhibited the ability to bind anions like fluoride, chloride, and acetate, showing changes in fluorescence upon binding. This has implications in sensing and detection technologies (Formica et al., 2010).

Catalytic Decomposition and Kinetics

  • Study 5 : Bis(1,1-diMethylethyl) 1,5,9-triazacyclododecane-1,5-dicarboxylate-related compounds have been examined in the context of their role in the catalytic decomposition of hydrogen peroxide. These studies contribute to understanding the kinetics and mechanism of catalytic processes involving iron(II) complexes, which are relevant in various industrial and chemical applications (Zhang et al., 1999).

properties

IUPAC Name

ditert-butyl 1,5,9-triazacyclododecane-1,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37N3O4/c1-18(2,3)25-16(23)21-12-7-10-20-11-8-13-22(15-9-14-21)17(24)26-19(4,5)6/h20H,7-15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZOHTBLIFUGSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCNCCCN(CCC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

bis(1,1-diMethylethyl) 1,5,9-triazacyclododecane-1,5-dicarboxylate

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